molecular formula C11H8BrNO2S B6226735 benzyl 5-bromo-1,3-thiazole-4-carboxylate CAS No. 2680538-73-0

benzyl 5-bromo-1,3-thiazole-4-carboxylate

Cat. No.: B6226735
CAS No.: 2680538-73-0
M. Wt: 298.2
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Description

Benzyl 5-bromo-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a carboxylate group at the 4-position of the thiazole ring, with a benzyl group attached to the carboxylate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 5-bromo-1,3-thiazole-4-carboxylate typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of various catalysts such as bromine, iodine, or silica chloride . The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-bromo-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts such as palladium or copper.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Reagents such as boronic acids and palladium catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of benzyl 5-bromo-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-bromo-1,3-thiazole-4-carboxylate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The bromine atom at the 5-position also provides a site for further functionalization, making it a versatile intermediate in chemical synthesis.

Properties

CAS No.

2680538-73-0

Molecular Formula

C11H8BrNO2S

Molecular Weight

298.2

Purity

95

Origin of Product

United States

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